2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride
Overview
Description
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride is an organosulfur compound that features a bromophenyl group, a fluoroethane moiety, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride typically involves the reaction of 4-bromobenzene with fluoroethane under specific conditions to introduce the fluoroethane moiety. This is followed by the introduction of the sulfonyl chloride group through sulfonation reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using advanced reactors and continuous flow systems. These methods are designed to optimize the reaction efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The bromophenyl group can undergo oxidation to form bromophenol derivatives, while reduction can lead to the formation of bromophenyl ethane derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with biological molecules. The bromophenyl and fluoroethane moieties contribute to its overall reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl Sulfonyl Chloride: Lacks the fluoroethane moiety, making it less versatile in certain reactions.
2-Fluoroethane-1-sulfonyl Chloride: Lacks the bromophenyl group, resulting in different reactivity and applications.
4-Bromophenyl Fluoroethane: Lacks the sulfonyl chloride group, limiting its use in sulfonation reactions.
Uniqueness
2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride is unique due to the combination of the bromophenyl, fluoroethane, and sulfonyl chloride groups. This combination imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-fluoroethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO2S/c9-7-3-1-6(2-4-7)8(11)5-14(10,12)13/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVPTSJPYWKQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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